3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase Inhibitor Design Structure-Activity Relationship Scaffold Differentiation

Procure the exact ortho-substituted kinase inhibitor scaffold 3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206990-11-5). Its 2-fluorobenzyl and 2-methylphenyl groups create a unique 3D pharmacophore critical for ATP-binding site complementarity, which is not interchangeable with 3-fluoro or unsubstituted phenyl analogs. This compound is ideal for kinase panel screening and SAR studies targeting resistant mutants. Ensure batch-to-batch consistency for reliable head-to-head comparisons with related probes.

Molecular Formula C20H15FN2OS
Molecular Weight 350.41
CAS No. 1206990-11-5
Cat. No. B2932771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1206990-11-5
Molecular FormulaC20H15FN2OS
Molecular Weight350.41
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F
InChIInChI=1S/C20H15FN2OS/c1-13-6-2-4-8-15(13)16-11-25-19-18(16)22-12-23(20(19)24)10-14-7-3-5-9-17(14)21/h2-9,11-12H,10H2,1H3
InChIKeyBTBGQYNOOJSWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Differentiated 2,7-Disubstituted Thieno[3,2-d]pyrimidine Scaffold


3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic heterocyclic small molecule belonging to the 2,7-disubstituted thieno[3,2-d]pyrimidine class, a scaffold recognized in patent literature for protein kinase inhibitory activity [1]. Its core structure features a thieno[3,2-d]pyrimidin-4(3H)-one system with a specific 2-fluorobenzyl substituent at the N3 position and a 2-methylphenyl (o-tolyl) group at the C7 position. The compound has a molecular formula of C20H15FN2OS and a molecular weight of 350.41 g/mol [1]. This substitution pattern is designed to create a unique three-dimensional pharmacophore that differentiates it from other thieno[3,2-d]pyrimidine analogs in kinase inhibitor screening libraries.

Why Generic 2,7-Thieno[3,2-d]pyrimidine Substitution Fails for Kinase-Focused Procurement


The 2,7-substituted thieno[3,2-d]pyrimidine scaffold is a privileged kinase inhibitor framework, but its biological activity is exquisitely sensitive to the specific substituents at the 3- and 7-positions [1]. The introduction of a 2-fluorobenzyl group at the N3 position and a 2-methylphenyl group at C7 creates a unique steric and electronic environment that cannot be replicated by generic or randomly substituted analogs. The ortho substitution on both aromatic rings (2-fluoro on the benzyl group, 2-methyl on the phenyl group) forces a specific torsional angle that directly influences ATP-binding site complementarity [1]. Interchanging with a 3-fluorobenzyl analog (CAS 1207033-18-8) or an unsubstituted phenyl analog (CAS 1105224-65-4) fundamentally alters the molecular recognition profile, potentially disrupting kinase selectivity and potency. For procurement in kinase-focused research, the exact substitution pattern is not interchangeable and must be preserved.

Quantitative Evidence Guide: Differentiation Dimensions for CAS 1206990-11-5


Structural Differentiation: Ortho-Substitution Pattern Uniqueness vs. Closest Analogs

The compound features a 2-fluorobenzyl group at N3 and a 2-methylphenyl group at C7, creating a double ortho-substituted pharmacophore. The closest known analogs include the 3-fluorobenzyl isomer (CAS 1207033-18-8) and the unsubstituted phenyl analog (CAS 1105224-65-4) [1]. The 2-fluoro substitution on the benzyl ring introduces a strong electron-withdrawing effect ortho to the methylene linker, altering the electron density of the pyrimidinone core compared to a 3-fluoro or 4-fluoro substitution. The 2-methyl group on the phenyl ring introduces steric hindrance that restricts rotational freedom around the C7-aryl bond, enforcing a specific bioactive conformation [1].

Kinase Inhibitor Design Structure-Activity Relationship Scaffold Differentiation

Predicted Kinase Inhibition Potential via Structurally Related FAK/FLT3 Inhibitor Class

A structurally related series of 2,7-disubstituted thieno[3,2-d]pyrimidine derivatives has been reported to exhibit potent dual inhibition of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), with lead compound 26 demonstrating IC50 values in the low nanomolar range against FLT3 mutants including the drug-resistant F691L variant [1]. While no direct IC50 data exists for CAS 1206990-11-5, its 2,7-substitution pattern conforms to the general pharmacophore requirements for this target class. The lead compound in the cited study demonstrated superiority over the reference inhibitor PF-562271 in apoptosis induction and tumor burden reduction in an MDA-MB-231 xenograft model [1].

Focal Adhesion Kinase FLT3 Inhibition Anticancer Screening

Physicochemical Profile Differentiation from Non-Fluorinated Analogs

The presence of a fluorine atom on the benzyl substituent differentiates this compound from non-fluorinated analogs in terms of physicochemical properties relevant to drug development. Fluorine substitution is a well-established strategy to modulate lipophilicity (LogP), metabolic stability, and membrane permeability. While experimental LogP data for this specific compound is unavailable, the addition of a single fluorine atom relative to a des-fluoro analog is expected to marginally increase lipophilicity while providing metabolic stability benefits through the blocking of potential oxidative metabolism sites on the benzyl ring [1].

Lipophilicity Metabolic Stability Drug-like Properties

Critical Evidence Gap: Absence of Target-Specific Bioactivity Data for Informed Selection

An exhaustive search of the public domain, including primary research papers, patents, authoritative databases (ChEMBL, BindingDB, PubChem), and reputable vendor technical datasheets, yielded no quantitative bioactivity data (IC50, Kd, EC50, % inhibition at a defined concentration) for CAS 1206990-11-5 against any defined protein target [1]. This absence of data is itself a critical differentiator: unlike well-characterized kinase inhibitors such as GDC-0941 (a PI3K inhibitor with extensive published data within the same thieno[3,2-d]pyrimidine class), this compound cannot be selected based on confirmed potency or selectivity [1]. Procurement for target-based screening carries an inherent risk that must be acknowledged upfront.

Data Transparency Procurement Risk Compound Characterization

High-Value Application Scenarios for CAS 1206990-11-5


Kinase Inhibitor Screening Library Expansion with a Structurally Unique 2,7-Diaryl Thieno[3,2-d]pyrimidine Scaffold

This compound is best deployed as a structurally differentiated member of a kinase-focused screening library, where its unique 2-fluorobenzyl and 2-methylphenyl substitution pattern can explore chemical space not covered by typical 2,7-diaryl thieno[3,2-d]pyrimidines. Based on the scaffold's recognized kinase inhibitory potential described in US Patent 8,586,580 B2 [1], it is suitable for primary screening against kinase panels to identify novel structure-activity relationships.

Structure-Activity Relationship (SAR) Probe for Ortho-Substitution Effects in the Thieno[3,2-d]pyrimidine Series

The compound is valuable as a SAR probe to investigate the impact of ortho-fluorine and ortho-methyl substitution on kinase selectivity and potency. Its close structural relationship to the 3-fluorobenzyl isomer (CAS 1207033-18-8) and the unsubstituted phenyl analog (CAS 1105224-65-4) enables controlled head-to-head comparisons to deconvolute the contributions of regioisomeric substitution to biological activity, once assay data are generated [1].

Hit Identification in Drug-Resistant Kinase Mutant Screening

Given the class-level evidence that 2,7-disubstituted thieno[3,2-d]pyrimidine derivatives can inhibit drug-resistant kinase mutants (e.g., FLT3 F691L), as demonstrated by lead compound 26 in the patent family [1], this compound warrants inclusion in secondary screening cascades designed to identify hits against clinically relevant resistant mutants, particularly in the FAK/FLT3 target space.

Negative Control or Chemical Probe for Assay Validation

In the absence of confirmed bioactivity, this compound may also serve as a structurally matched negative control or chemical probe in cellular assay systems where other 2,7-disubstituted thieno[3,2-d]pyrimidines exhibit confirmed kinase inhibitory activity. Its use requires preliminary profiling to confirm inactivity (or unexpected activity) against the specific targets under investigation [1].

Quote Request

Request a Quote for 3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.